3-Azido-1-(4-methoxyphenyl)piperidin-2-one
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Overview
Description
3-Azido-1-(4-methoxyphenyl)piperidin-2-one is a chemical compound that belongs to the class of azido-substituted piperidones. Piperidones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group. The azido group (-N₃) is known for its high reactivity, making this compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 3-Azido-1-(4-methoxyphenyl)piperidin-2-one typically involves multistep reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidinone core: This can be achieved through the cyclization of appropriate precursors such as β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of catalysts like TMSI (Trimethylsilyl iodide) in methanol at room temperature.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide (NaN₃) under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
3-Azido-1-(4-methoxyphenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include oxidizing agents like sodium chlorite (NaClO₂), reducing agents like hydrogen gas (H₂) in the presence of a catalyst, and nucleophiles for substitution reactions.
Scientific Research Applications
3-Azido-1-(4-methoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Azido-1-(4-methoxyphenyl)piperidin-2-one and its derivatives involves interactions with various molecular targets. The azido group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity is exploited in drug design to create compounds that can inhibit specific enzymes or disrupt biological pathways .
Comparison with Similar Compounds
3-Azido-1-(4-methoxyphenyl)piperidin-2-one can be compared with other azido-substituted piperidones and piperidines:
3,3-Dichloro-1-(4-(3-chloro-2-oxopiperidin-1-yl)phenyl)piperidin-2-one: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: These compounds share the piperidine core but have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its azido group, which imparts high reactivity and versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
3-azido-1-(4-methoxyphenyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-18-10-6-4-9(5-7-10)16-8-2-3-11(12(16)17)14-15-13/h4-7,11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPXVNPRWBIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC(C2=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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